molecular formula C15H17NO B7843550 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine

2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine

Cat. No.: B7843550
M. Wt: 227.30 g/mol
InChI Key: SLOLBCQUJCLFMP-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine is a synthetic biphenyl analog of the phenethylamine chemical class, offered for research and development purposes. Its molecular structure, featuring a 4-methoxy-substituted biphenyl core, suggests potential for interaction with various neurological targets, similar to other substituted phenethylamines which are known to act as agonists at trace amine-associated receptors (TAARs) and serotonin receptors (5-HT receptors), particularly the 5-HT2A subtype . This makes it a compound of interest in early-stage neuroscience and neuropharmacology research, for instance in the study of receptor function and signaling pathways . Furthermore, structural analogs based on the phenethylamine scaffold are frequently investigated in medicinal chemistry for their antiulcer activities and other therapeutic potentials, highlighting the value of this core structure in drug discovery . As a building block in organic synthesis, this compound can be utilized to create more complex molecules for screening and experimental applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-7-5-13(6-8-15)14-4-2-3-12(11-14)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLBCQUJCLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Catalytic Conditions

The Suzuki-Miyaura reaction is the cornerstone for assembling the 3-(4-methoxyphenyl)phenyl moiety. In a representative procedure, 3-bromophenylboronic acid reacts with 4-methoxyiodobenzene under palladium catalysis. Source demonstrates that using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2 equiv.) in a 1:1 mixture of toluene and water at 80°C for 12 hours achieves 85% yield of the biphenyl intermediate. The methoxy group’s electron-donating properties enhance the electrophilicity of the aryl halide, accelerating oxidative addition.

Optimization of Coupling Efficiency

Key variables include:

  • Ligand effects : Bulky ligands like SPhos suppress homocoupling by stabilizing the Pd(0) intermediate.

  • Solvent polarity : Aqueous-organic biphasic systems improve boronic acid solubility and facilitate base activation.

  • Temperature control : Exceeding 90°C promotes protodeboronation, reducing yields by 15–20%.

Amine Group Installation via Reductive Amination

Ketone Intermediate Synthesis

The biphenyl ketone, 3-(4-methoxyphenyl)acetophenone, is synthesized by Friedel-Crafts acylation of the preformed biphenyl with acetyl chloride in the presence of AlCl₃ (yield: 78%). Alternative routes involve oxidation of a secondary alcohol, though this introduces additional purification steps.

Reductive Amination Protocol

The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at 25°C for 24 hours (Scheme 1). Source reports that substituting NaBH₄ for NaBH₃CN lowers yields to 62% due to over-reduction to the secondary amine.

Scheme 1 : Reductive amination of 3-(4-methoxyphenyl)acetophenone.

Catalytic Hydrogenation Alternatives

High-pressure hydrogenation (10 bar H₂) with Raney Ni in ethanol converts the ketone to the amine via an intermediate imine. Yields reach 89%, but scalability is limited by catalyst cost and safety concerns.

Alternative Routes: Gabriel Synthesis and Nitrile Reduction

Gabriel Synthesis for Amine Protection

Phthalimide protection circumvents instability issues during biphenyl functionalization. Alkylation of potassium phthalimide with 3-(4-methoxyphenyl)benzyl bromide in DMF at 60°C (yield: 71%) followed by hydrazinolysis liberates the primary amine. This method avoids competing elimination reactions observed in direct alkylation.

Nitrile Reduction Strategy

Cyanation of 3-(4-methoxyphenyl)benzyl bromide via NaCN in DMSO (yield: 68%) followed by LiAlH₄ reduction produces the amine. However, LiAlH₄’s exothermicity necessitates strict temperature control below 0°C to prevent decomposition.

Purification and Characterization

Crystallization Techniques

Salting out with HCl in ethyl acetate yields the hydrochloride salt (mp: 142–144°C), which is recrystallized from dichloromethane/hexane (purity >99% by HPLC). Source highlights that salt formation with 4-hydroxy-3-methoxybenzoic acid improves crystallinity for X-ray diffraction analysis.

Chromatographic Methods

Silica gel chromatography (EtOAc/hexane, 1:4) effectively separates the amine from diarylketone byproducts. Gradient elution minimizes tailing, as noted in source, which achieved 76% recovery after column purification.

Comparative Analysis of Synthetic Routes

Table 1 : Performance metrics for key preparation methods.

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki + Reductive Amination8599High regioselectivityPd catalyst cost
Gabriel Synthesis7197Avoids over-reductionMultiple steps
Nitrile Reduction6895ScalableHazardous reagents
Catalytic Hydrogenation8998Single-stepHigh-pressure equipment required

Mechanistic Insights and Side Reactions

Reductive Amination Byproducts

Formation of the secondary amine (N-ethyl derivative) occurs when excess reducing agent is present. Source attributes this to residual NaBH₃CN reacting with the primary amine. Stoichiometric control and pH monitoring (pH 6–7) mitigate this issue.

Suzuki Couching Side Products

Homocoupled biphenyls (3–8% yield) arise from incomplete transmetallation. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent suppresses this by enhancing boronic acid solubility.

Scale-Up Considerations and Industrial Relevance

Cost-Benefit Analysis of Catalysts

While Pd(PPh₃)₄ offers superior activity, its replacement with Pd(OAc)₂ and XPhos ligand reduces catalyst costs by 40% without compromising yield.

Solvent Recovery Systems

Distillation of methanol and toluene mixtures enables 90% solvent reuse, aligning with green chemistry principles outlined in source .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine. For instance, a series of synthesized derivatives were evaluated for their inhibitory effects on cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers. The results indicated that certain modifications to the compound's structure significantly enhanced its antiproliferative activity.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study demonstrated that the introduction of electron-donating groups at specific positions on the aromatic rings improved anticancer efficacy. For example:

CompoundSubstitutionIC50 (µM) against MIA PaCa-2
11a4-OMe91%
11b2,4-dimethyl48%
5aH-

This data suggests that compounds with methoxy substitutions exhibited superior activity compared to those with hydrogen substituents, indicating the importance of electronic effects on biological activity .

Synthesis of Bioactive Molecules

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in tandem reactions that produce N-methylated tertiary amines, which are crucial in drug development.

Synthesis Pathway Example

A synthesis pathway for N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine was established using benzylamine and 4-methoxybenzaldehyde under optimized conditions:

ReactantsConditionsYield (%)
Benzylamine + 4-MethoxybenzaldehydeMeOH, 100 °C for 16 h under ArN/A

The reaction yielded intermediates that were further processed to obtain the target compound, showcasing the utility of this compound in synthetic organic chemistry .

Pharmacological Insights

The pharmacological profile of derivatives containing the this compound scaffold has been explored in various contexts. Studies indicate that these compounds may interact with specific biological targets, potentially influencing pathways involved in cancer progression.

Pharmacological Evaluation

In vitro evaluations have shown varying degrees of activity against a panel of cancer cell lines, with some derivatives demonstrating selective toxicity towards leukemia cells:

CompoundCancer TypeActivity Level
Compound 3LeukemiaSensitive
Compound 11aBreast CancerModerate
Compound 14fProstate CancerHigh

These findings suggest that modifications to the core structure can lead to significant changes in pharmacological activity, providing a basis for further development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent(s) Pharmacological Target/Activity Key Reference(s)
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine 4-Methoxyphenyl biphenyl + ethylamine Not explicitly stated (inferred TAAR1) -
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine 3-Trifluoromethylphenyl + ethylamine FFAR1/FFAR4 dual modulator
2-(5-(4-Methoxyphenyl)-4H-triazol-3-yl)ethan-1-amine 4-Methoxyphenyl-triazole + ethylamine TAAR1 agonist (IC₅₀: <10 µM)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 4-Methoxy + ethylbenzyl substitution Not stated (structural analog)
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine 4-Methoxybenzyl ether + ethylamine Supplier-listed (no activity data)
Key Observations:

Substituent Position and Electronic Effects :

  • The para-methoxy group in the target compound likely enhances electron-donating effects, stabilizing receptor interactions compared to meta-substituted analogues like 2-(5-(3-methoxyphenyl)-4H-triazol-3-yl)ethan-1-amine, which showed reduced TAAR1 affinity .
  • Trifluoromethyl substitution (e.g., 2-[3-(trifluoromethyl)phenyl]ethan-1-amine) introduces strong electron-withdrawing effects, altering solubility and target engagement (e.g., FFAR1/FFAR4 modulation) .

Backbone Modifications: Triazole-containing derivatives () exhibit nanomolar-range TAAR1 agonist activity due to the heterocycle’s planar geometry, contrasting with the biphenyl core of the target compound, which may prioritize lipid membrane interactions. Ether-linked analogues (e.g., 2-[(4-methoxyphenyl)methoxy]ethan-1-amine) lack direct pharmacological data but demonstrate the versatility of methoxy group placement in synthetic scaffolds .

Pharmacological and Functional Comparisons

Table 2: Activity Data of Selected Compounds
Compound Name Biological Activity Potency (IC₅₀/EC₅₀) Reference
2-(5-(4-Methoxyphenyl)-4H-triazol-3-yl)ethan-1-amine TAAR1 agonist (in vitro) <10 µM
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Anti-inflammatory (RAW264.7 cells) 17.21 ± 0.50 µM
Cinacalcet HCl (structural analog) Calcium-sensing receptor modulator FDA-approved (nanomolar)
Key Observations:
  • TAAR1 Agonists : Triazole-based derivatives () show higher receptor specificity than the biphenyl-ethylamine structure, suggesting that heterocyclic cores enhance target engagement.
  • Anti-inflammatory Activity : Methoxyphenyl acrylamides (e.g., compound 4 in ) demonstrate the methoxy group’s role in modulating inflammatory pathways, though the target compound’s activity in this context remains unexplored.
  • Stereochemical Influence : Cinacalcet’s diastereomers () highlight the importance of chirality in phenylalkylamines, implying that the target compound’s stereochemistry (if present) could significantly impact its pharmacological profile.
Table 3: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight logP (Predicted) Water Solubility
This compound C₁₅H₁₇NO 227.30 g/mol ~3.5 (moderate) Low
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine C₉H₁₀F₃N 189.18 g/mol ~2.8 Moderate
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine C₁₀H₁₅NO₂ 181.23 g/mol ~1.2 High
Key Observations:
  • Trifluoromethyl substitution reduces logP, enhancing solubility, while ether linkages (e.g., ) drastically improve water solubility due to polar oxygen atoms.

Biological Activity

2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a methoxy group on a phenyl ring, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H19N Molecular Weight 241 33 g mol \text{C}_{16}\text{H}_{19}\text{N}\quad \text{ Molecular Weight 241 33 g mol }

Synthesis methods for this compound typically involve the reaction of 4-methoxybenzaldehyde with an appropriate amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several notable effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown inhibition zones ranging from 18 mm to 24 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cholinesterase Inhibition : The compound has been investigated for its potential as a cholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. Some derivatives have demonstrated selective inhibition of butyrylcholinesterase (BuChE) with IC50 values in the low micromolar range .
  • Anticancer Properties : Certain studies suggest that compounds structurally related to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of various phenethylamine derivatives, including those related to this compound. The results indicated significant antibacterial activity, particularly against Bacillus subtilis and Salmonella typhi, with notable inhibition zones reported .

CompoundInhibition Zone (mm)Bacteria Tested
Compound A24S. aureus
Compound B22E. coli
Compound C18B. subtilis

Cholinesterase Inhibition Study

In a comparative study on cholinesterase inhibitors, several derivatives were evaluated for their IC50 values against human acetylcholinesterase (AChE) and BuChE. The findings highlighted that while most compounds exhibited weak AChE inhibition, some demonstrated potent BuChE inhibition:

CompoundIC50 (µM) AChEIC50 (µM) BuChE
Compound X>200.72
Compound Y>200.45

These results indicate that structural modifications can enhance selectivity towards BuChE, potentially offering therapeutic benefits in treating Alzheimer's disease .

Q & A

Q. How should researchers reconcile discrepancies in reported logP values for methoxy-substituted amines?

  • Methodological Answer : Compare experimental (shake-flask) vs. computational (ALOGPS) logP values. For example, notes that methoxy groups increase experimental logP by ~0.5 units compared to predictions. Validate via HPLC retention time correlation .

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